molecular formula C17H14O7 B1238577 3,5,6-Trihydroxy-7,4'-dimethoxyflavone CAS No. 99499-82-8

3,5,6-Trihydroxy-7,4'-dimethoxyflavone

Cat. No. B1238577
CAS RN: 99499-82-8
M. Wt: 330.29 g/mol
InChI Key: JLFOFYBNCNKHOL-UHFFFAOYSA-N
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Description

3,5,6-Trihydroxy-7,4’-dimethoxyflavone is a flavone that can be isolated from Centaurea nervosa . It is a natural product derived from plant source . The major leaf flavonoid of Dodonaea angustifolia, an important South African traditional medicine, has been identified as 5,7,4’-trihydroxy-3,6-dimethoxyflavone .


Synthesis Analysis

Demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone with 30% anhydrous aluminum chloride in acetonitrile afforded a mixture of 5,6-dihydroxy-3,4′,7-trimethoxyflavone and 5,6,7-trihydroxy-3,4′-dimethoxyflavone .


Molecular Structure Analysis

The molecular formula of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone is C17H14O7 . The average mass is 330.29 Da . The monoisotopic mass is 330.073944 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone include a density of 1.6±0.1 g/cm3, a boiling point of 630.4±55.0 °C at 760 mmHg, and a flash point of 236.4±25.0 °C .

Scientific Research Applications

Allelopathic and Antifungal Applications

A study identified a flavone structurally similar to 3,5,6-Trihydroxy-7,4'-dimethoxyflavone in allelopathic rice, exhibiting significant inhibitory activities against weeds and fungal pathogens. This suggests its potential role in agricultural weed and disease management (Kong et al., 2004).

Antibacterial Properties

Research on Acanthospermum hispidum DC revealed two flavones, closely related to 3,5,6-Trihydroxy-7,4'-dimethoxyflavone, exhibiting antibacterial activity against various bacterial strains, indicating potential applications in antibacterial treatments (Edewor & Olajire, 2011).

Antioxidant and Anticholinergic Properties

A study on a related flavone, 4′,5,7-Trihydroxy-3,6-dimethoxyflavone, highlighted its significant antioxidant properties and inhibitory effects on certain human enzymes, suggesting its relevance in neurodegenerative disease research (Durmaz, 2019).

Pharmacological Bioactivities and Nutraceutical Potential

Tricin, a flavone structurally related to 3,5,6-Trihydroxy-7,4'-dimethoxyflavone, has been linked to various health benefits due to its pharmacological bioactivities. Its potential as a nutraceutical and chemopreventive agent against cancer is notable (Jiang et al., 2020).

Cancer Chemopreventive Properties

A study on Huperzia species identified high content of tricin, a related flavone, demonstrating its potential as a colorectal cancer chemopreventive agent (Armijos et al., 2016).

Future Directions

The future directions of research on 3,5,6-Trihydroxy-7,4’-dimethoxyflavone could include further studies on its biosynthesis, regulation, biological significance, pharmacological effects, and potential role as a chemopreventive and anticancer agent . Additionally, a metabolic engineering strategy is proposed to produce tricin in sufficient amounts for further experimentation, and increase its accumulation in wheat grain endosperm as a nutraceutical .

properties

CAS RN

99499-82-8

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,5,6-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)17-16(21)15(20)12-10(24-17)7-11(23-2)13(18)14(12)19/h3-7,18-19,21H,1-2H3

InChI Key

JLFOFYBNCNKHOL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O

Other CAS RN

99499-82-8

synonyms

3,5,6-THDMOF
3,5,6-trihydroxy-4',7'-dimethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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